ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
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Overview
Description
Ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a unique organic compound featuring a complex fused ring structure. The compound’s intricate architecture hints at its potential versatility in scientific and industrial applications, making it an area of active research and interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate typically involves multiple reaction steps, including the cyclization of intermediate compounds and subsequent sulfonamide formation. Each step requires specific reagents and conditions, such as:
Cyclization:
Reactants: Intermediate compounds with ketone and amine functionalities.
Reagents: Catalysts such as Lewis acids.
Conditions: Typically conducted under inert atmosphere with controlled temperature to drive the cyclization.
Sulfonamide Formation:
Reactants: Cyclized intermediate and sulfonyl chloride derivatives.
Reagents: Base such as triethylamine to neutralize generated HCl.
Conditions: Reactions carried out in polar aprotic solvents like dichloromethane at moderate temperatures.
Industrial Production Methods: Scaling up the laboratory synthesis for industrial production involves optimizing reaction yields and developing efficient purification processes. Use of automated reactors and continuous flow chemistry can enhance the production rates and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at specific sites, leading to products with enhanced functionalization.
Reduction: Reduction reactions can target the ketone group, potentially converting it to corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride under aprotic solvent conditions.
Substitution: Reagents like nucleophiles (e.g., amines) under basic conditions.
Major Products: The major products from these reactions typically include functionalized derivatives of the original compound, with modifications at the sulfonamide and pyrroloquinoline core.
Scientific Research Applications
The unique structure of ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate lends itself to various research applications, including:
Chemistry: Investigating its use as a precursor for complex molecule synthesis.
Biology: Exploring potential as a pharmacophore in drug discovery due to its bioactive functional groups.
Medicine: Studying its potential therapeutic effects and interactions with biological targets.
Industry: Applying its derivatives in material science for the development of novel polymers and coatings.
Mechanism of Action
Ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate exerts its effects through a combination of interactions at the molecular level. It can interact with specific enzymes or receptors, leading to modulation of biological pathways. The sulfonamide group plays a critical role in these interactions, facilitating binding with molecular targets and triggering downstream effects.
Comparison with Similar Compounds
2-(4-oxo-2,4,5,6-tetrahydropyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoic acid
Methyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
Ethyl 2-(4-oxo-1,2,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)acetate
Biological Activity
Ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a complex organic compound with a unique fused ring structure. Its biological activity is attributed to its ability to interact with specific enzymes and receptors, making it a promising candidate in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrroloquinoline core with sulfonamide and ester functional groups. These structural elements contribute to its potential versatility in various applications.
Property | Value |
---|---|
Molecular Formula | C19H24N2O5S |
Molecular Weight | 392.5 g/mol |
CAS Number | 898419-80-2 |
The sulfonamide group in this compound plays a crucial role in its biological activity. It facilitates binding with molecular targets, leading to modulation of various biological pathways. The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies have shown that similar sulfonamide compounds can inhibit the growth of various bacteria and fungi by disrupting cell membrane integrity and metabolic functions .
Anticancer Potential
The compound's ability to interact with specific cellular targets suggests potential anticancer properties. Analogous compounds have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related sulfonamide significantly reduced bacterial viability in vitro by targeting membrane proteins essential for bacterial survival .
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that these compounds induced apoptosis and inhibited cell growth at micromolar concentrations .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways.
- Biofilm Formation : Similar compounds have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, suggesting potential applications in treating biofilm-related infections .
Properties
IUPAC Name |
ethyl 2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-2-27-20(24)16-5-3-4-6-17(16)21-28(25,26)15-11-13-7-8-18(23)22-10-9-14(12-15)19(13)22/h3-6,11-12,21H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYDLUURGYHEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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